molecular formula C7H9F3O2 B068768 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one CAS No. 164929-15-1

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one

Cat. No.: B068768
CAS No.: 164929-15-1
M. Wt: 182.14 g/mol
InChI Key: NSQKIHBAKTVICL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: is a chemical compound with the molecular formula C7H9F3O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring with a trifluoromethyl group and two methyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one typically involves the reaction of 3,3,3-trifluoropropene with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a cyclization mechanism, forming the oxolanone ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxolanone ring to a diol or alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

    5,5-Dimethyl-2-oxolanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)oxolan-2-one: Lacks the dimethyl groups, affecting its stability and reactivity.

    5-Methyl-3-(trifluoromethyl)oxolan-2-one: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical properties, such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKIHBAKTVICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370079
Record name 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164929-15-1
Record name 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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